molecular formula C15H19ClN2O6S B12119763 4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid CAS No. 61591-08-0

4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12119763
CAS No.: 61591-08-0
M. Wt: 390.8 g/mol
InChI Key: ZNCKIUNFLSMXCH-UHFFFAOYSA-N
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Description

4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid is a benzoic acid derivative featuring a chloro substituent at position 4, a morpholine sulfonyl group at position 5, and a morpholin-4-yl group at position 2. This compound is structurally distinct due to its dual morpholine substituents, which may enhance solubility and modulate pharmacological activity compared to simpler sulfonamide derivatives.

Properties

CAS No.

61591-08-0

Molecular Formula

C15H19ClN2O6S

Molecular Weight

390.8 g/mol

IUPAC Name

4-chloro-2-morpholin-4-yl-5-morpholin-4-ylsulfonylbenzoic acid

InChI

InChI=1S/C15H19ClN2O6S/c16-12-10-13(17-1-5-23-6-2-17)11(15(19)20)9-14(12)25(21,22)18-3-7-24-8-4-18/h9-10H,1-8H2,(H,19,20)

InChI Key

ZNCKIUNFLSMXCH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N3CCOCC3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- typically involves multi-step organic reactions. One possible route could start with the chlorination of benzoic acid to introduce the chloro group. Subsequent steps might involve the introduction of morpholinyl groups through nucleophilic substitution reactions, followed by sulfonylation to attach the morpholinylsulfonyl group. Each step would require specific reagents and conditions, such as chlorinating agents, nucleophiles, and sulfonylating agents, under controlled temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to remove or alter specific substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace certain groups with others.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzoic acid derivatives with additional oxygen-containing groups, while substitution reactions could introduce new functional groups in place of the original substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Use in the production of specialty chemicals, polymers, or materials with unique properties.

Mechanism of Action

The mechanism by which benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furosemide (5-(Aminosulfonyl)-4-chloro-2-(2-furanylmethyl)amino benzoic acid)

  • Structural Differences: Furosemide (Mol. Wt: 330.77) has a sulfamoyl (-SO₂NH₂) group at position 5 and a furanylmethyl amino group at position 2, whereas the target compound replaces these with morpholine sulfonyl (-SO₂-morpholine) and morpholin-4-yl groups . The chloro substituent is retained at position 4 in both compounds.
  • Functional Implications: Furosemide’s sulfamoyl group is critical for its diuretic activity by inhibiting the Na⁺/K⁺/2Cl⁻ cotransporter. The morpholine sulfonyl group in the target compound may alter binding kinetics or selectivity due to its bulkier, more electron-rich structure.

Bumetanide (4-Chloro-3-(chlorosulfonyl)benzoic acid)

  • Structural Differences :
    • Bumetanide (Mol. Wt: 364.8) features a chlorosulfonyl (-SO₂Cl) group at position 3 and lacks the morpholine substituents.
    • The target compound’s morpholine sulfonyl group at position 5 replaces the reactive chlorosulfonyl group, likely improving metabolic stability .
  • Functional Implications :
    • Bumetanide’s chlorosulfonyl group is prone to hydrolysis, necessitating prodrug formulations. The morpholine sulfonyl group in the target compound may circumvent this issue, offering better in vivo stability.
    • Both compounds retain the 4-chloro substituent, suggesting shared mechanisms in ion transport modulation .

2-Chloro-5-(morpholine-4-sulfonyl)benzoic Acid

  • Structural Differences :
    • This positional isomer (CAS: 109029-96-1) has a chloro group at position 2 instead of position 4. The morpholine sulfonyl group remains at position 5, but it lacks the morpholin-4-yl group at position 2 .
  • The absence of the morpholin-4-yl group may reduce steric hindrance, influencing binding affinity .

Xiparnide (4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid)

  • Structural Differences :
    • Xiparnide includes a hydroxyl group at position 2 and a chlorosulfonyl group at position 5. The target compound replaces these with morpholin-4-yl and morpholine sulfonyl groups, respectively .
  • Functional Implications :
    • The hydroxyl group in Xiparnide may participate in hydrogen bonding, whereas the morpholin-4-yl group in the target compound could provide a more rigid, lipophilic interaction.
    • Both compounds’ sulfonyl groups suggest roles in anion transport inhibition, but the target compound’s morpholine substituents may confer longer half-life .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Potential Applications
4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid 4-Cl, 5-SO₂-morpholine, 2-morpholin-4-yl Not Reported Dual morpholine, chloro, COOH Diuretics, Hypertension
Furosemide 4-Cl, 5-SO₂NH₂, 2-furanylmethylamino 330.77 Sulfamoyl, furan, COOH Loop diuretic
Bumetanide 4-Cl, 3-SO₂Cl 364.8 Chlorosulfonyl, COOH Loop diuretic
2-Chloro-5-(morpholine-4-sulfonyl)benzoic acid 2-Cl, 5-SO₂-morpholine 315.78 (est.) Morpholine sulfonyl, COOH Research compound
Xiparnide 4-Cl, 5-SO₂Cl, 2-OH 341.78 Chlorosulfonyl, hydroxyl, COOH Diuretic, Antihypertensive

Research Findings and Implications

  • Pharmacological Potential: The dual morpholine groups in the target compound may enhance solubility and reduce metabolic degradation compared to chlorosulfonyl analogs like bumetanide .
  • Synthetic Challenges : The complex substitution pattern (e.g., multiple morpholine groups) may require multi-step synthesis, as seen in patented methods for related compounds .
  • Therapeutic Niche : While furosemide and bumetanide dominate as diuretics, the target compound’s structural uniqueness could position it as a candidate for conditions requiring prolonged receptor modulation or improved tolerability .

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